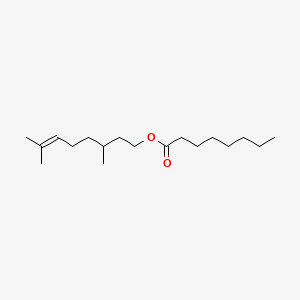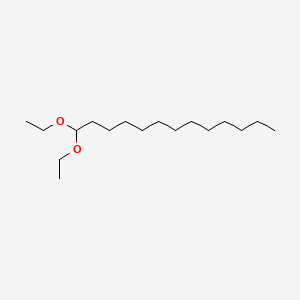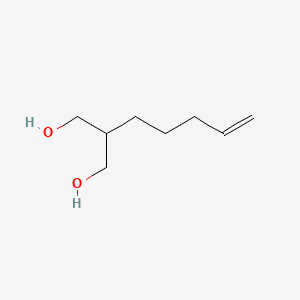
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of potassium carbonate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form a hydrazide, which subsequently reacts with phenyl isothiocyanate to yield a thiosemicarbazide. The final step involves cyclization of the thiosemicarbazide in the presence of potassium hydroxide to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to their inactivation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial activity.
Triazole derivatives: Such as fluconazole and itraconazole, used as antifungal agents.
Thiol-containing compounds: Such as captopril, an antihypertensive drug.
Uniqueness
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, quinoline moiety, and thiol group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73511-58-7 |
|---|---|
Molekularformel |
C18H14N4OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-phenyl-3-(quinolin-8-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4OS/c24-18-21-20-16(22(18)14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,21,24) |
InChI-Schlüssel |
QMYBSZIDEOAKQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4 |
Key on ui other cas no. |
73511-58-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















